

Unveiling the Molecular Architecture: A Spectroscopic Elucidation of 2-Chloro-5-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-hydroxybenzaldehyde

Cat. No.: B104083

[Get Quote](#)

A comprehensive guide comparing the spectroscopic characteristics of **2-Chloro-5-hydroxybenzaldehyde** with key structural analogs. This document provides researchers, scientists, and drug development professionals with detailed experimental data and protocols to facilitate the structural elucidation of substituted benzaldehydes.

The precise structural determination of organic molecules is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful, non-destructive suite of tools to probe the intricate architecture of compounds. This guide focuses on the structural elucidation of **2-Chloro-5-hydroxybenzaldehyde**, a valuable building block in medicinal chemistry, through a comparative analysis of its spectroscopic data with those of related benzaldehyde derivatives: 4-hydroxybenzaldehyde, 2-hydroxy-5-chlorobenzaldehyde, and salicylaldehyde.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **2-Chloro-5-hydroxybenzaldehyde** and its structural isomers and analogs. These values are essential for a comparative analysis to assign the correct structure.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	Aldehyde-H (s)	Ar-H	Ar-H	Ar-H	OH (s)
2-Chloro-5-hydroxybenz aldehyde	~9.8	~7.4 (d)	~7.2 (dd)	~7.0 (d)	~5.5
4-hydroxybenz aldehyde	9.79	7.76 (d)	6.93 (d)	-	10.65
2-hydroxy-5-chlorobenzaldehyde	9.85	7.72 (d)	7.45 (dd)	6.98 (d)	10.9
Salicylaldehyde	9.89	7.59 (dd)	7.52 (ddd)	6.98 (d)	11.0

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Compound	C=O	C-OH	C-Cl	Ar-C	Ar-C	Ar-C	Ar-C
2-Chloro-5-hydroxybenzaldehyde	~190	~155	~125	~135	~124	~122	~118
4-hydroxybenzaldehyde	191.4	163.8	-	132.6	128.9	116.3	-
2-hydroxy-5-chlorobenzaldehyde	195.8	159.5	124.5	135.5	130.2	121.3	120.0
Salicylaldehyde	196.5	162.2	-	136.7	133.7	120.9	119.4

Table 3: Infrared (IR) Spectroscopic Data (Key Absorptions in cm^{-1})

Compound	O-H Stretch	C-H (aldehyde)	C=O Stretch	C-Cl Stretch
2-Chloro-5-hydroxybenzaldehyde	~3300-3100 (broad)	~2850, ~2750	~1660	~780
4-hydroxybenzaldehyde	3400-3200 (broad)	2830, 2740	1680	-
2-hydroxy-5-chlorobenzaldehyde	3300-3100 (broad)	2860, 2770	1665	~820
Salicylaldehyde	3300-3100 (broad)	2860, 2760	1665	-

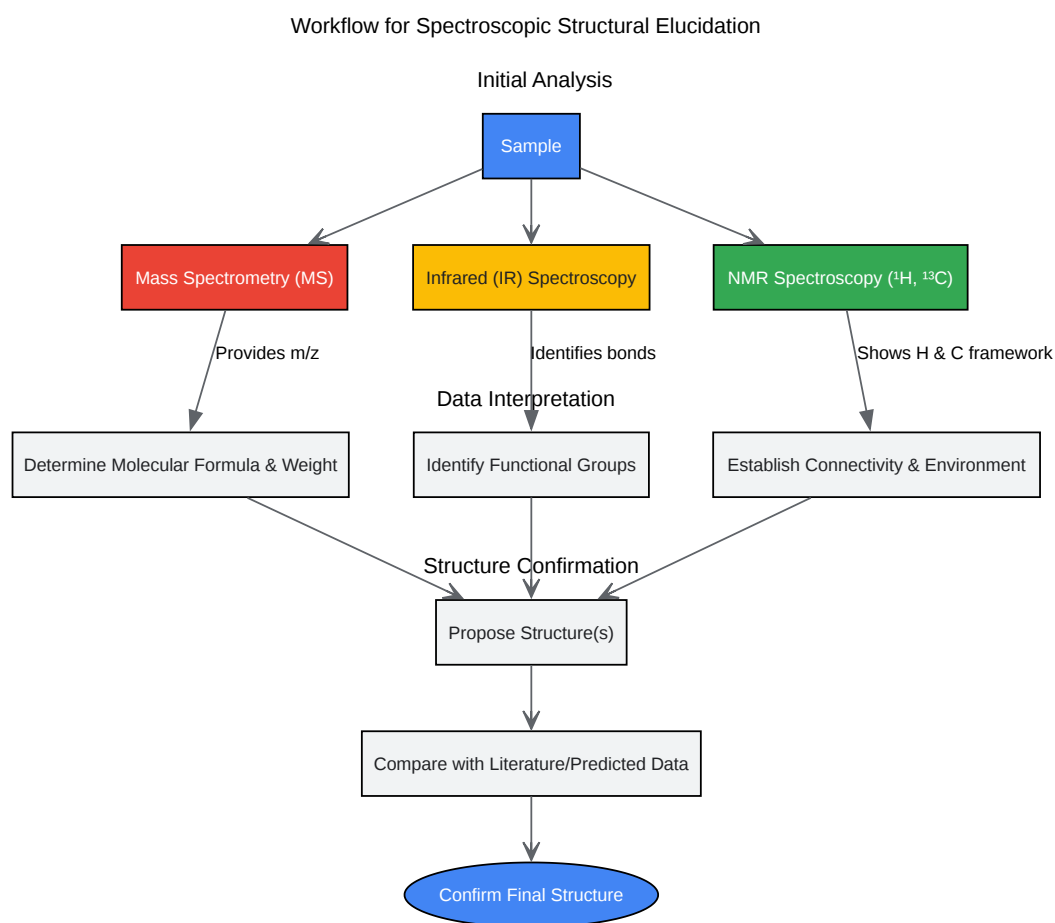
Table 4: Mass Spectrometry (MS) Data (Key m/z values)

Compound	Molecular Ion [M] ⁺	[M-H] ⁺	[M-CHO] ⁺	Other Key Fragments
2-Chloro-5-hydroxybenzaldehyde	156/158	155/157	127/129	99
4-hydroxybenzaldehyde	122	121	93	65
2-hydroxy-5-chlorobenzaldehyde	156/158	155/157	127/129	99
Salicylaldehyde	122	121	93	65

Structural Elucidation Workflow

The structural elucidation of an unknown compound is a systematic process that integrates data from various spectroscopic techniques. The following diagram illustrates the logical

workflow.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Unveiling the Molecular Architecture: A Spectroscopic Elucidation of 2-Chloro-5-hydroxybenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104083#structural-elucidation-of-2-chloro-5-hydroxybenzaldehyde-using-spectroscopic-techniques>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com